BenchChemオンラインストアへようこそ!

Methionine Sulfoximine

Glutamine Synthetase Glutathione Enzyme Selectivity

Choose our Methionine Sulfoximine (MSO) for its uniquely validated and potent, irreversible inhibition of glutamine synthetase (GS), a mechanism not achievable with other sulfoximines like buthionine sulfoximine (BSO). This compound is the definitive tool for in vivo neurobiology requiring sustained glutamine/glutamate reduction (60%/30% in ALS models) and is the industry-standard selection agent for generating stable, high-producing recombinant CHO cell lines in the GS Gene Expression System™. Its dual role in selection and productivity enhancement makes it critical for biopharmaceutical manufacturing.

Molecular Formula C5H12N2O3S
Molecular Weight 180.23 g/mol
CAS No. 1982-67-8
Cat. No. B1676390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethionine Sulfoximine
CAS1982-67-8
SynonymsAI3-62723, DL-Methionine-DL-sulfoximine, Methionine sulfoximine
Molecular FormulaC5H12N2O3S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCS(=N)(=O)CCC(C(=O)O)N
InChIInChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)/t4-,11?/m0/s1
InChIKeySXTAYKAGBXMACB-DPVSGNNYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methionine Sulfoximine (CAS 1982-67-8) for Glutamine Synthetase Inhibition: Key Chemical and Mechanistic Fundamentals


Methionine sulfoximine (MSO; CAS 1982-67-8) is an irreversible inhibitor of glutamine synthetase (GS), a pivotal enzyme in nitrogen metabolism and neurotransmission. [1] As a sulfoximine derivative of methionine, it acts as a transition-state analog that binds tightly to the enzyme's active site, particularly when phosphorylated. [2] This inhibition profoundly affects the glutamate-glutamine cycle, providing a crucial tool for neurobiological research, bioprocessing, and antimicrobial studies. [3]

Why Methionine Sulfoximine Cannot Be Replaced by Other Sulfoximine Analogs in Critical Research Applications


The sulfoximine class contains compounds with dramatically different enzyme selectivity and potency profiles, making substitution highly problematic. For instance, buthionine sulfoximine (BSO), a closely related analog, was specifically designed to inhibit γ-glutamylcysteine synthetase (γ-GCS) for glutathione depletion studies. Crucially, BSO shows no detectable inhibition of glutamine synthetase, [1] whereas methionine sulfoximine's primary, potent action is on GS. [2] Conversely, BSO inhibits γ-GCS over 100-fold more potently than MSO. [1] Substituting one for the other would thus completely alter the experimental outcome, failing to modulate the intended metabolic pathway.

Quantitative Evidence Guide: Methionine Sulfoximine Differentiation in Enzyme Inhibition, Cellular Productivity, and In Vivo Metabolism


Selective Glutamine Synthetase Inhibition vs. Glutathione Synthesis Inhibitors

In direct comparisons of enzyme inhibition, methionine sulfoximine (MSO) and buthionine sulfoximine (BSO) exhibit a stark, quantifiable divergence in their primary targets. While MSO is a potent, irreversible inhibitor of glutamine synthetase (GS), BSO was designed to potently inhibit γ-glutamylcysteine synthetase (γ-GCS) for glutathione depletion. Crucially, BSO does not detectably inhibit GS, and MSO is a far weaker inhibitor of γ-GCS. [1][2] This differential inhibition is directly tied to their S-alkyl chain length, which dictates binding at distinct enzyme active sites. [3]

Glutamine Synthetase Glutathione Enzyme Selectivity

Methionine Sulfoximine Reduces Brain Glutamine and Glutamate Levels in an ALS Model

In a study using proton magnetic resonance spectroscopy on brain tissue from an ALS mouse model, methionine sulfoximine (MSO) treatment produced significant, quantifiable reductions in key excitatory amino acids. MSO reduced brain levels of glutamine by 60% and glutamate by 30% in both the motor cortex and anterior striatum. [1] This in vivo metabolic effect is a direct consequence of its potent GS inhibition and is not observed with analogs like buthionine sulfoximine, which lacks GS inhibitory activity and does not induce such neurochemical changes. [2]

Amyotrophic Lateral Sclerosis Neurodegeneration Magnetic Resonance Spectroscopy

Enhancing Recombinant Protein Productivity in CHO Cell Lines via Dual-Pathway Inhibition

In the context of bioproduction, methionine sulfoximine (MSX) is used to inhibit endogenous glutamine synthetase (GS) in CHO cells, creating a glutamine auxotrophy for selection. However, it has been demonstrated that MSX is not a specific inhibitor, as it also inhibits glutamate-cysteine ligase (GCL) to a similar extent. [1] This dual inhibition, while often seen as a lack of specificity, can be leveraged. Partial inhibition of GCL activity in medium containing 75 µM MSX increases monoclonal antibody (mAb) productivity. [2] In contrast, the more specific GCL inhibitor, buthionine sulfoximine (BSO), when used at 80 mM, increases the specific rate of mAb production eight-fold. [1]

Bioprocessing CHO Cells Monoclonal Antibody

Irreversible and Biphasic Inhibition Kinetics of Human Glutamine Synthetase

The mechanism by which methionine sulfoximine (MSO) inhibits recombinant human glutamine synthetase (GS) is biphasic. It begins with an initial reversible competitive inhibition (with a Ki of approximately 4 mM for the sulfoximine, which is about three orders of magnitude tighter than the Km' of ~3 mM for L-glutamate), followed by a rapid, irreversible inactivation. [1] This irreversible step involves the phosphorylation of MSO and tight binding of MSO-phosphate to the enzyme. [2] This kinetic profile is distinct from that of purely competitive GS inhibitors, such as ATP-competitive agents, which do not cause permanent enzyme inactivation. [3]

Enzyme Kinetics Drug Development Neurotoxicity

Validated Application Scenarios for Methionine Sulfoximine Based on Quantitative Differentiation


In Vivo Studies Requiring Modulation of the Glutamate-Glutamine Cycle in the CNS

Methionine sulfoximine is uniquely suited for in vivo neurobiology studies where a sustained and significant reduction in brain glutamine and glutamate is required. As demonstrated in an ALS mouse model, MSO treatment reduced brain glutamine by 60% and glutamate by 30%. [1] This profound and specific metabolic shift is not achievable with other sulfoximines like buthionine sulfoximine, which does not inhibit GS and therefore does not impact these excitatory amino acid pools. [2]

Stable Selection and Enhanced Productivity in Glutamine Synthetase (GS)-Based CHO Cell Expression Systems

MSO (often designated MSX) is the industry-standard selection agent for generating stable, high-producing recombinant CHO cell lines using the GS Gene Expression System™. Its ability to irreversibly inhibit endogenous CHO GS creates a stringent glutamine auxotrophy. [1] Furthermore, evidence shows that supplementation with 75 µM MSX can directly enhance monoclonal antibody productivity, a benefit not observed with purely selective agents. [2] This dual role in selection and productivity enhancement makes MSO a critical component in biopharmaceutical manufacturing.

Investigations of Glutamine Synthetase as an Antimicrobial or Herbicidal Target

For research into novel antimicrobial or herbicidal agents targeting GS, MSO serves as the gold-standard, irreversible inhibitor for establishing baseline efficacy and understanding resistance mechanisms. [1] Its potent inhibition of bacterial GS (e.g., in M. tuberculosis) provides a benchmark against which new, reversible ATP-competitive inhibitors are compared. [2] Studies on MSO resistance have also revealed key genetic and metabolic adaptations in pathogens, offering critical insights for drug development. [3]

Induction of Alzheimer Type II Astrocytosis as a Model of Hepatic Encephalopathy

MSO is a validated tool for inducing Alzheimer type II astrocytosis in rodent models, a condition that mimics the astrocytic pathology seen in hyperammonemic states like hepatic encephalopathy. [1] This specific neuropathological outcome is a direct result of its potent and irreversible inhibition of GS in astrocytes, leading to localized ammonia accumulation. [2] This model is essential for studying the role of astrocytes in ammonia detoxification and the pathogenesis of neurocognitive disorders associated with liver failure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methionine Sulfoximine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.